molecular formula C20H12N2O3 B11591857 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-4-carboxamide

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-4-carboxamide

Cat. No.: B11591857
M. Wt: 328.3 g/mol
InChI Key: MFKOQZXSAKHKQH-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-4-carboxamide is an organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by the presence of an anthracene core with two keto groups at positions 9 and 10, and a pyridine-4-carboxamide moiety attached to the anthracene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-4-carboxamide typically involves the reaction of 1-aminoanthraquinone with pyridine-4-carboxylic acid or its derivatives. One common method involves the use of coupling agents such as COMU to facilitate the reaction between the amine and carboxylic acid . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene derivatives.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-4-carboxamide involves its interaction with biological molecules. The compound can act as a chelating agent, binding to metal ions and facilitating various biochemical reactions. Its antimicrobial activity is believed to result from its ability to interfere with the metabolic processes of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-4-carboxamide is unique due to its specific structural features, which include the combination of an anthraquinone core with a pyridine-4-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H12N2O3

Molecular Weight

328.3 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)pyridine-4-carboxamide

InChI

InChI=1S/C20H12N2O3/c23-18-13-4-1-2-5-14(13)19(24)17-15(18)6-3-7-16(17)22-20(25)12-8-10-21-11-9-12/h1-11H,(H,22,25)

InChI Key

MFKOQZXSAKHKQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=NC=C4

Origin of Product

United States

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